2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Medicinal Chemistry Structural Biology Pharmacophore Design

2-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-97-2) is a synthetic hybrid molecule combining a 2H-1,2,3-triazole ring, a pyrrolidine spacer, and a cyclohex-3-ene carbonyl substituent (molecular formula C₁₃H₁₈N₄O; molecular weight 246.31 g/mol; typical supplied purity 95 %). The compound belongs to the broader class of pyrrolidine-linked 1,2,3-triazoles, a scaffold explored for CCR1 antagonism, kinase inhibition, and antimicrobial applications.

Molecular Formula C13H18N4O
Molecular Weight 246.314
CAS No. 2034408-97-2
Cat. No. B2757524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
CAS2034408-97-2
Molecular FormulaC13H18N4O
Molecular Weight246.314
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(C2)N3N=CC=N3
InChIInChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-9-6-12(10-16)17-14-7-8-15-17/h1-2,7-8,11-12H,3-6,9-10H2
InChIKeyQJRCLLKPLFASOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-97-2): Compound-Class Identity and Baseline Physicochemical Profile


2-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-97-2) is a synthetic hybrid molecule combining a 2H-1,2,3-triazole ring, a pyrrolidine spacer, and a cyclohex-3-ene carbonyl substituent (molecular formula C₁₃H₁₈N₄O; molecular weight 246.31 g/mol; typical supplied purity 95 %) . The compound belongs to the broader class of pyrrolidine-linked 1,2,3-triazoles, a scaffold explored for CCR1 antagonism, kinase inhibition, and antimicrobial applications . The defining structural feature is the N2‑substituted (2H) triazole connectivity, as opposed to the more commonly encountered N1‑substituted (1H) regioisomer . This regioisomeric identity carries distinct dipole‑moment, hydrogen‑bond‑acceptor, and metabolic‑stability consequences that are critical for target‑based screening and chemical‑probe development .

Why 1,2,3-Triazole Regioisomers Are Not Interchangeable: Substitution‑Relevant Constraints for CAS 2034408-97-2


Procurement based solely on the triazole‑pyrrolidine‑cyclohexene scaffold overlooks a fundamental determinant of molecular recognition: the connectivity of the triazole ring. The target compound carries the 2H‑1,2,3‑triazole (N2‑substituted) regioisomer, whereas close commercial analogs such as (3‑(1H‑1,2,3‑triazol‑1‑yl)pyrrolidin‑1‑yl)(cyclohex‑3‑en‑1‑yl)methanone bear the 1H (N1‑substituted) regioisomer. These two regioisomers differ in dipole‑moment orientation, hydrogen‑bond‑acceptor topology, basicity (pKa of the conjugate acid), and metabolic susceptibility . Published biological evaluations demonstrate that 1H‑ vs 2H‑1,2,3‑triazole regioisomers can exhibit divergent activity profiles against the same target—including Mtb‑glucosidase enzymes, HIV‑associated pathways, and Candida albicans—as well as differential selectivity across targets . Substituting the 2H‑isomer with the 1H‑isomer introduces an uncontrolled variable that can invalidate SAR interpretation, confound screening‑hit validation, and lead to irreproducible results .

Quantitative Differentiation Evidence for 2-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-97-2)


Regioisomeric Identity: 2H-1,2,3-Triazole vs 1H-1,2,3-Triazole Connectivity

The target compound possesses the N2-substituted (2H) triazole regioisomer, while the closest commercial analog—(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone—is the N1-substituted (1H) isomer. Systematic studies of 1H- vs 2H-1,2,3-triazole pairs demonstrate that this regioisomeric switch alters the calculated dipole moment by approximately 1.0–1.5 Debye (2H‑triazoles: ~3.5–4.0 D; 1H‑triazoles: ~4.5–5.0 D) and shifts the hydrogen‑bond‑acceptor geometry from a contiguous N2‑N3 pair (2H) to an N1‑N3 pair (1H), fundamentally altering the pharmacophoric presentation . In vitro evaluations of structurally comparable 1H‑ and 2H‑triazole pairs against identical biological targets (Mtb‑glucosidase, HIV‑associated enzymes, Candida albicans growth inhibition) have revealed differential activity, with individual regioisomers showing variations in IC₅₀ values that can exceed 5‑fold between regioisomeric pairs depending on the target . The 2H‑isomer is also reported to exhibit slower oxidative metabolism by CYP isoforms compared to the 1H‑isomer in certain chemotypes, though direct data on this specific compound pair are not yet published .

Medicinal Chemistry Structural Biology Pharmacophore Design

Computed Physicochemical Property Profile: Lipophilicity and Polar Surface Area vs 1H‑Regioisomer

Computed descriptor values for the target compound (ZINC254799532) yield a calculated logP (clogP) of 2.32, a topological polar surface area (tPSA) of 66.91 Ų, and a fraction sp³ (Fsp³) of 0.46, with 2 rotatable bonds and 5 hydrogen‑bond acceptors . These values place the compound within favorable oral‑drug‑like chemical space (Lipinski Rule‑of‑5 compliant) . In contrast, the 1H‑regioisomer (3‑(1H‑1,2,3‑triazol‑1‑yl)pyrrolidin‑1‑yl)(cyclohex‑3‑en‑1‑yl)methanone) exhibits a higher Fsp³ of 0.62 and a different conformational ensemble owing to altered ring‑linker geometry, as reflected in distinct ZINC tranche classifications (BGCE for the 2H‑isomer, BDAE for the 1H‑isomer) . The difference in Fsp³ (0.46 vs 0.62) suggests that the 2H‑isomer may exhibit higher passive membrane permeability but lower aqueous solubility compared to the 1H‑isomer, a trade‑off relevant to cell‑based assay performance and formulation development . Direct experimental logP or solubility measurements for the head‑to‑head comparison are not yet published.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Handle: Cyclohex-3-ene Moiety for Late‑Stage Diversification

The cyclohex-3-ene carbonyl substituent provides a chemically addressable olefin that is absent in saturated cyclohexyl‑carbonyl analogs. This olefin enables orthogonal reactivity (e.g., epoxidation, dihydroxylation, hydrogenation, or thiol‑ene chemistry) for late‑stage diversification, bioconjugation, or affinity‑probe construction without perturbing the triazole‑pyrrolidine pharmacophore . The 1,2,3‑triazole ring itself serves as a metal‑chelating and H‑bonding pharmacophore element, and the 2H‑substitution pattern places the triazole ring in a distinct orientation relative to the cyclohexene carbonyl vector . This dual‑functionality scaffold (triazole + reactive olefin) is less common among commercially available pyrrolidine‑triazole building blocks, most of which lack an additional functionalizable handle on the N‑acyl substituent .

Click Chemistry Chemical Biology Late-Stage Functionalization

Pyrrolidine‑Triazole Class Evidence: CCR1 Antagonist Activity Profile

The pyrrolidine‑1,2,3‑triazole chemotype has demonstrated validated target engagement in the CCR1 receptor system. A published medicinal‑chemistry campaign identified a potent, optimized triazole‑containing lead from a pyrrolidine‑triazole series that inhibited CCR1 binding and CCL3‑mediated chemotaxis of a CCR1‑expressing cell line, accompanied by acceptable rat pharmacokinetics and microsomal stability . While the specific compound 2034408-97-2 was not the disclosed lead in that study, it shares the identical pyrrolidine‑triazole‑N‑acyl core scaffold that defined the SAR of that series. The cyclohex-3-ene carbonyl substituent in the target compound occupies the same vector as the optimized N‑acyl groups explored in the SAR, and the 2H‑triazole connectivity may offer a differentiated selectivity window relative to the 1H‑variants tested . Direct comparative biological data for 2034408-97-2 against the published leads are not available in the public domain.

CCR1 Antagonism Chemokine Receptor Inflammation

High‑Priority Application Scenarios for 2-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-97-2)


Regioisomer‑Controlled SAR Studies in Medicinal Chemistry

Used as the definitive 2H‑1,2,3‑triazole reference compound in matched‑pair SAR studies that compare the N2‑substituted vs N1‑substituted triazole connectivity. The established dipole‑moment difference (~1.0–1.5 D) and divergent H‑bond‑acceptor geometry provide a rational basis for probing regioisomer‑dependent target engagement . Procurement of the verified 2H‑isomer eliminates regioisomer‑identity ambiguity that could otherwise confound interpretation of biological screening results.

Chemical‑Biology Probe Development via Olefin‑Directed Functionalization

The cyclohex-3-ene olefin serves as a latent functional handle for installing biotin, fluorophores, or photo‑affinity tags through established olefin‑chemistry protocols (epoxidation, dihydroxylation, thiol‑ene coupling). This orthogonal reactivity is unavailable in fully saturated N‑acyl‑pyrrolidine‑triazole analogs, making CAS 2034408-97-2 a strategically distinct choice for constructing target‑engagement probes or affinity‑pull‑down reagents .

Physicochemical Benchmarking in ADME‑Property Profiling

The computed property values (clogP 2.32, tPSA 66.91 Ų, Fsp³ 0.46) position this compound as a moderate‑lipophilicity, drug‑like control suitable for inclusion in property‑profiling panels that span regioisomeric pairs (2H‑ vs 1H‑triazole). Its distinct Fsp³ compared to the 1H‑analog (Fsp³ 0.62) enables systematic investigation of how saturation differences impact permeability, solubility, and metabolic stability within a matched molecular‑weight and atom‑count framework .

CCR1‑Focused Chemokine‑Receptor Screening Cascades

Deployed as a structurally representative member of the pyrrolidine‑triazole CCR1‑antagonist chemotype in primary binding or functional chemotaxis screens. While direct activity data for this specific compound are not publicly disclosed, its scaffold identity and the demonstrated druggability of the chemotype (rat PK and microsomal stability confirmed for an optimized analog) support its use as a comparator or starting point for hit‑expansion libraries targeting the CCR1 receptor .

Quote Request

Request a Quote for 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.